molecular formula C30H29Cl2NO7 B13272221 Methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate

Methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate

Cat. No.: B13272221
M. Wt: 586.5 g/mol
InChI Key: KSKRPHSHPQTWJK-CJIXEESDSA-N
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Description

Methyl (R,Z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate is a structurally complex acrylate derivative featuring:

  • A tert-butoxycarbonyl (Boc) -protected amino group at position 2, which enhances stability during synthetic processes .
  • A methyl acrylate moiety at position 3, facilitating reactivity in coupling reactions.

This compound is likely an intermediate in pharmaceutical synthesis, particularly for anticancer agents, given the prevalence of similar acrylates in tumor inhibitor development . Its Boc group enables selective deprotection, critical for stepwise synthesis of peptidomimetics or kinase inhibitors.

Properties

Molecular Formula

C30H29Cl2NO7

Molecular Weight

586.5 g/mol

IUPAC Name

methyl (Z)-3-[(2R)-2-[4-[(3,4-dichlorophenyl)methoxy]phenyl]-2,3-dihydro-1,4-benzodioxin-6-yl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]prop-2-enoate

InChI

InChI=1S/C30H29Cl2NO7/c1-30(2,3)40-29(35)33-24(28(34)36-4)14-18-6-12-25-26(15-18)38-17-27(39-25)20-7-9-21(10-8-20)37-16-19-5-11-22(31)23(32)13-19/h5-15,27H,16-17H2,1-4H3,(H,33,35)/b24-14-/t27-/m0/s1

InChI Key

KSKRPHSHPQTWJK-CJIXEESDSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N/C(=C\C1=CC2=C(C=C1)O[C@@H](CO2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)/C(=O)OC

Canonical SMILES

CC(C)(C)OC(=O)NC(=CC1=CC2=C(C=C1)OC(CO2)C3=CC=C(C=C3)OCC4=CC(=C(C=C4)Cl)Cl)C(=O)OC

Origin of Product

United States

Biological Activity

Methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-(2-(4-((3,4-dichlorobenzyl)oxy)phenyl)-2,3-dihydrobenzo[b][1,4]dioxin-6-yl)acrylate is a complex organic compound with potential biological activities. This article explores its biological activity, focusing on its antibacterial properties, interactions with various receptors, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular formula: C25_{25}H30_{30}ClN1_{1}O5_{5}. It features a tert-butoxycarbonyl group and a dihydrobenzo[dioxin] moiety that may contribute to its biological profile.

Biological Activity Overview

Research indicates that compounds similar to methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-acrylate exhibit various biological activities, particularly in antimicrobial and anticancer domains.

Antibacterial Activity

Several studies have evaluated the antibacterial efficacy of similar compounds. For instance:

  • Minimum Inhibitory Concentration (MIC) : Compounds derived from guanidine derivatives have shown potent inhibitory activity against Staphylococcus aureus and Escherichia coli, with MIC values ranging from 0.5 to 4 µg/mL . While specific data for methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-acrylate is limited, its structural analogs suggest potential antibacterial properties.

Anticancer Activity

Recent findings indicate that related compounds can inhibit the growth of cancer cells. For example:

  • Inhibition of Tumor Growth : New classes of Hsp90 inhibitors have demonstrated increased antiproliferative activity in breast cancer cell lines, including MDA-MB-231 . This suggests that methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-acrylate may also possess similar anticancer properties.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Interactions : The compound may interact with various receptors such as adrenergic receptors and cannabinoid receptors, influencing cellular signaling pathways involved in inflammation and immune responses .
  • Enzyme Inhibition : Its structure suggests potential inhibition of metabolic enzymes and proteases involved in cellular proliferation and survival .

Case Studies

While specific case studies on methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-acrylate are scarce, the following examples illustrate the biological relevance of structurally related compounds:

  • Study on Guanidine Derivatives : A study demonstrated that certain guanidine derivatives exhibited significant antibacterial activity against resistant strains of bacteria . This positions methyl (r,z)-2-((tert-butoxycarbonyl)amino)-3-acrylate as a candidate for further exploration in this domain.

Data Tables

Compound NameMIC (µg/mL)Target BacteriaReference
Guanidine Derivative 9m0.5S. aureus
Guanidine Derivative 10d1E. coli
Hsp90 InhibitorN/ABreast Cancer Cells

Comparison with Similar Compounds

Comparison with Similar Compounds

Key Findings:

Synthetic Efficiency: The target compound’s Boc group likely improves synthetic control compared to dimethylamino analogs, which require harsh conditions and generate toxic by-products . Yields for dihydrodioxin-containing acrylates (e.g., Compound B, 39%) suggest the target compound’s synthesis may require optimization for scalability .

Amide derivatives of dihydrodioxin acrylates (e.g., D1–D17 in ) show moderate yields (30–32%) and diverse pharmacological activities, implying the target compound’s utility in similar derivatization.

Stability and Reactivity :

  • The Boc group’s stability under basic conditions contrasts with caffeic acid’s susceptibility to oxidation, making the target compound more suitable for multi-step syntheses .
  • Chlorine substituents may increase metabolic resistance compared to nitro or methoxy groups in analogs like D1–D3 .

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